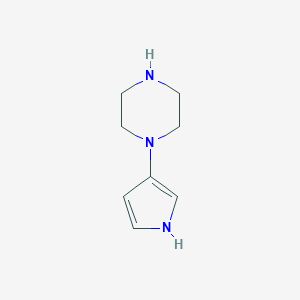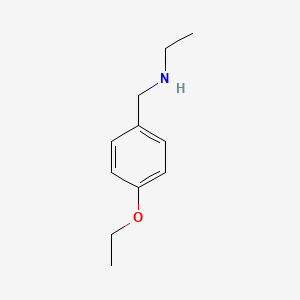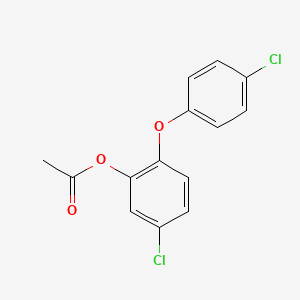
ダクラタビル SRSR 異性体
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Daclatasvir SRSR Isomer is a variant of Daclatasvir, a potent antiviral agent used to treat specific hepatitis C virus (HCV) infections . It is a direct-acting antiviral agent against Hepatitis C Virus (HCV) used for the treatment of chronic HCV genotype 1 and 3 infection .
Synthesis Analysis
The synthesis of Daclatasvir involves a multi-step continuous flow process without intermediate purification and solvent exchange . A compact manufacturing machine has been developed for the synthesis of the antiviral API daclatasvir, which enables multi-step synthesis using innovative reaction chemistry and post-synthesis purification equipment .Molecular Structure Analysis
Daclatasvir’s molecular structure includes two amino acids, proline and valine, in their natural L-form, which makes it easier to synthesize in the right stereo configuration . The daclatasvir molecule contains the two amino acids proline and valine in their natural L-form which makes it easier to synthesize in the right stereo configuration .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Daclatasvir include a condensation reaction of daclatasvir key intermediate (S,S) isomer hydrochloride and N-methyloxycarbonyl-L-valine in the presence of base and dichloromethane/ethyl acetate .科学的研究の応用
抗ウイルス用途
ダクラタビル SRSR 異性体は抗ウイルス剤です {svg_1}. これは、肝臓に影響を与え、肝臓がんや肝細胞癌などの疾患につながる可能性のあるC型肝炎ウイルス(HCV)に対して特に効果があります {svg_2}. ダクラタビルは、ダクリンザとして販売されており、HCVと闘うために塩酸塩の形で経口錠剤として毎日摂取できます {svg_3}.
合成と特性評価
ダクラタビル SRSR 異性体の合成と特性評価は、広く研究されています {svg_4}. ダクラタビルの立体異性体を合成するための新規でグリーンな方法が報告されています {svg_5}. この方法は、DMSO、2-メチルテトラヒドロフラン、イソプロピルアルコールなどのグリーンな溶媒を使用します {svg_6}.
医薬品製造
ダクラタビル SRSR 異性体は、抗ウイルス薬の製造に使用されます {svg_7}. ほとんどの抗ウイルス薬の製造は、通常、バッチ合成を使用して行われますが、これには長い生産時間とかなりの人的資源とインフラストラクチャが必要です {svg_8}. しかし、抗ウイルスAPIダクラタビルの合成のために、コンパクトな製造機が開発されました {svg_9}. このマシンは簡単に再構成でき、設置面積が大幅に削減され、革新的な反応化学と合成後精製機器を使用して複数段階の合成が可能です {svg_10}.
連続フロー合成
ダクラタビル SRSR 異性体は、連続フロー法を使用して合成できます {svg_11}. この方法は、遊離塩基の形でダクラタビルの超高速生産(28.2分以内)を、1日11.8gのスループットで実現します {svg_12}.
分析方法開発
ダクラタビル SRSR 異性体は、分析方法開発、方法バリデーション(AMV)、およびダクラタビルの承認済み新薬申請(ANDA)または市販生産中の品質管理(QC)アプリケーションに使用できます {svg_13}.
グリーンケミストリー
ダクラタビル SRSR 異性体の合成は、グリーンケミストリーの原則と一致しています {svg_14}. ゆっくりとした添加手順は、グリーンな溶媒の存在下で高収率を得るために設計されました {svg_15}. この方法は、有害な化学物質の使用を削減するため、より環境に優しいアプローチです {svg_16}.
作用機序
Target of Action
Daclatasvir is a direct-acting antiviral agent against Hepatitis C Virus (HCV) used for the treatment of chronic HCV genotype 1 and 3 infection . It exerts its antiviral action by preventing RNA replication and virion assembly via binding to NS5A , a nonstructural phosphoprotein encoded by HCV .
Mode of Action
Binding to the N-terminus of the D1 domain of NS5A prevents its interaction with host cell proteins and membranes required for virion replication complex assembly . Daclatasvir is shown to target both the cis- and trans-acting functions of NS5A and disrupts the function of new HCV replication complexes by modulating the NS5A phosphorylation status .
Biochemical Pathways
The biochemical pharmacological effects of NS5A inhibitors are multifaceted and complex and include altering the subcellular distribution of NS5A, modulating the phosphorylation state of the protein, interfering with the formation of the membranous factories where virus replication occurs, and blocking the transfer of the viral genome .
Pharmacokinetics
Daclatasvir undergoes rapid absorption, with a time to reach maximum plasma concentration of 1–2 h and an elimination half-life of 10 to 14 h observed in single-ascending dose studies . Steady state was achieved by day 4 in multiple-ascending dose studies . Daclatasvir has low-to-moderate clearance with the predominant route of elimination via cytochrome P450 3A4-mediated metabolism and P-glycoprotein excretion and intestinal secretion . Renal clearance is a minor route of elimination for daclatasvir .
Result of Action
The therapy is intended to cure or achieve a sustained virologic response (SVR12), after 12 weeks of daily therapy . SVR and eradication of HCV infection is associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality .
Action Environment
No dose adjustment is necessary for patients with any degree of hepatic or renal impairment . The dose of daclatasvir should be reduced from 60 to 30 mg once daily when co-administered with strong inhibitors of cytochrome P450 3A4 . The dose of daclatasvir should be increased from 60 to 90 mg once daily when co-administered with moderate inducers of cytochrome P450 3A4 . Co-administration of daclatasvir with strong inducers of cytochrome P450 3A4 is contraindicated .
将来の方向性
Daclatasvir forms part of potent and well-tolerated all-oral treatment regimens for chronic hepatitis C virus infection . It has a well-characterized pharmacokinetic profile and holds great potential for overcoming the solubility and bioavailability challenges associated with DCV, ultimately leading to improved therapeutic outcomes for patients with HCV infection .
生化学分析
Biochemical Properties
Daclatasvir SRSR Isomer interacts with several biomolecules, primarily targeting the NS5A protein of HCV. NS5A is essential for viral replication and assembly, and Daclatasvir SRSR Isomer binds to this protein, inhibiting its function. This interaction disrupts the formation of the replication complex, thereby preventing the virus from replicating . Additionally, Daclatasvir SRSR Isomer may interact with other cellular proteins involved in the viral life cycle, although these interactions are less well-characterized.
Cellular Effects
Daclatasvir SRSR Isomer exerts significant effects on infected hepatocytes, the primary target cells for HCV. By inhibiting NS5A, Daclatasvir SRSR Isomer disrupts viral replication, leading to a reduction in viral load. This compound also influences cell signaling pathways, particularly those involved in antiviral responses. For instance, it can modulate the expression of interferon-stimulated genes, enhancing the antiviral state of the cell . Furthermore, Daclatasvir SRSR Isomer affects cellular metabolism by altering the energy balance required for viral replication.
Molecular Mechanism
At the molecular level, Daclatasvir SRSR Isomer binds to the N-terminus of the NS5A protein, preventing its interaction with host cell membranes and other viral proteins necessary for replication complex assembly . This binding disrupts the dimerization of NS5A, a critical step for its function. Additionally, Daclatasvir SRSR Isomer may inhibit the phosphorylation of NS5A, further impairing its activity and the viral replication process.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Daclatasvir SRSR Isomer on viral replication are observed to be rapid, with significant reductions in viral RNA levels within hours of treatment . The compound is relatively stable under physiological conditions, maintaining its antiviral activity over extended periods. Prolonged exposure may lead to the emergence of resistant viral strains, necessitating combination therapy to sustain efficacy.
Dosage Effects in Animal Models
Studies in animal models have shown that the antiviral effects of Daclatasvir SRSR Isomer are dose-dependent. Lower doses effectively reduce viral load without significant toxicity, while higher doses may lead to adverse effects such as hepatotoxicity . The therapeutic window is thus critical for maximizing efficacy while minimizing side effects.
Metabolic Pathways
Daclatasvir SRSR Isomer is primarily metabolized by the cytochrome P450 3A4 enzyme, with minor contributions from other metabolic pathways . This metabolism results in the formation of several metabolites, some of which retain antiviral activity. The compound’s interaction with metabolic enzymes can influence its pharmacokinetics and overall therapeutic profile.
Transport and Distribution
Within cells, Daclatasvir SRSR Isomer is transported by various membrane transporters, including P-glycoprotein . These transporters facilitate its distribution to intracellular compartments where viral replication occurs. The compound’s distribution is also influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic concentration.
Subcellular Localization
Daclatasvir SRSR Isomer predominantly localizes to the endoplasmic reticulum, where it exerts its inhibitory effects on NS5A . This localization is facilitated by specific targeting signals within the compound’s structure, ensuring its accumulation at the site of viral replication. Post-translational modifications of Daclatasvir SRSR Isomer may further enhance its targeting efficiency and antiviral activity.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Daclatasvir SRSR Isomer involves the conversion of the starting material, 2-bromo-4'-fluoro-3'-methyl-[1,1'-biphenyl]-4-carbonitrile, to the final product through a series of chemical reactions.", "Starting Materials": [ "2-bromo-4'-fluoro-3'-methyl-[1,1'-biphenyl]-4-carbonitrile", "Sodium hydride", "Diisopropylamine", "Methyl iodide", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Sodium carbonate", "Sodium chloride", "Water", "Ethyl acetate", "Methanol" ], "Reaction": [ "Step 1: Treatment of 2-bromo-4'-fluoro-3'-methyl-[1,1'-biphenyl]-4-carbonitrile with sodium hydride and diisopropylamine in dry DMF at 0-5°C to obtain the corresponding aniline intermediate.", "Step 2: Alkylation of the aniline intermediate with methyl iodide in the presence of sodium hydride in DMF at room temperature to form the corresponding N-methyl aniline intermediate.", "Step 3: Reduction of the N-methyl aniline intermediate with sodium borohydride in acetic acid at room temperature to obtain the corresponding amine intermediate.", "Step 4: Reaction of the amine intermediate with (S)-3-chloro-1,2-propanediol in the presence of hydrochloric acid in methanol at reflux temperature to form the corresponding (S)-3-(aminomethyl)-1,2-propanediol intermediate.", "Step 5: Conversion of the (S)-3-(aminomethyl)-1,2-propanediol intermediate to the corresponding (S)-3-(tert-butoxycarbonylamino)-1,2-propanediol intermediate by treatment with tert-butyl chloroformate in the presence of diisopropylethylamine in DMF at room temperature.", "Step 6: Reaction of the (S)-3-(tert-butoxycarbonylamino)-1,2-propanediol intermediate with 2-bromo-4'-fluoro-3'-methyl-[1,1'-biphenyl]-4-carbonitrile in the presence of sodium carbonate in DMF at room temperature to form the corresponding Daclatasvir SRSR Isomer.", "Step 7: Purification of the Daclatasvir SRSR Isomer by recrystallization from ethyl acetate/water." ] } | |
CAS番号 |
1417333-63-1 |
分子式 |
C₄₀H₅₀N₈O₆ |
分子量 |
738.88 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[2-(Ethylamino)propyl]benzofuran](/img/structure/B1144924.png)





